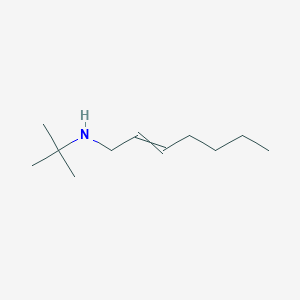![molecular formula C6H5NO3 B15163413 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde CAS No. 188745-48-4](/img/structure/B15163413.png)
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde is a heterocyclic compound that features a fused dioxole and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde typically involves the construction of the dioxole and pyrrole rings followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of corresponding alcohols.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carboxylic acid.
Reduction: 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-methanol.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Aplicaciones Científicas De Investigación
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
2H,5H-[1,3]Dioxolo[4,5-f]indole: Another fused dioxole compound with an indole ring instead of a pyrrole ring.
1H-Indole-3-carbaldehyde: A related compound with an indole ring and an aldehyde group.
Uniqueness
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde is unique due to its specific ring structure and the presence of both dioxole and pyrrole rings
Propiedades
Número CAS |
188745-48-4 |
|---|---|
Fórmula molecular |
C6H5NO3 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
[1,3]dioxolo[4,5-c]pyrrole-5-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-7-1-5-6(2-7)10-4-9-5/h1-3H,4H2 |
Clave InChI |
YYYGSVGCYBRKLL-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CN(C=C2O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


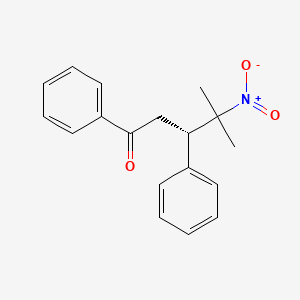
![4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one](/img/structure/B15163340.png)
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
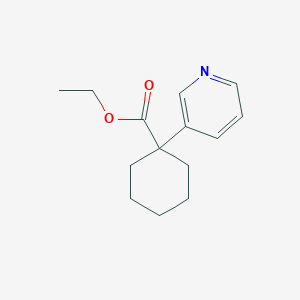
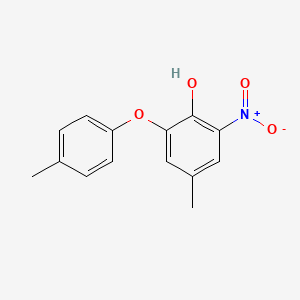
![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
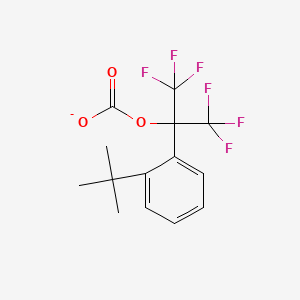
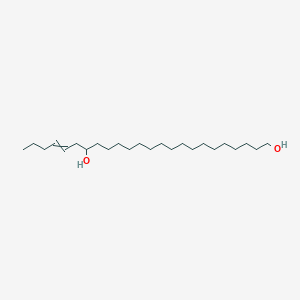
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
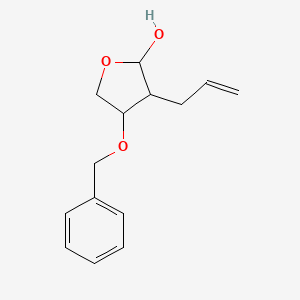
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
